

Application Notes and Protocols for C23 Phytoceramide in Dermatological Research

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Compound of Interest		
Compound Name:	C23 Phytoceramide	
Cat. No.:	B15577866	Get Quote

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Introduction

Ceramides are essential lipid molecules in the stratum corneum that are critical for maintaining the skin's barrier function and preventing transepidermal water loss (TEWL).[1] A decline in ceramide levels is associated with various skin conditions, including atopic dermatitis, psoriasis, and age-related dryness.[2][3] Phytoceramides, which are plant-derived ceramides, offer a promising approach for replenishing skin ceramides and restoring barrier function.[4] This document provides detailed application notes and protocols for the formulation and evaluation of **C23 phytoceramide** for topical delivery in dermatological research. **C23 phytoceramide** (N-tricosanoyl-phytosphingosine) is a long-chain sphingolipid that has been identified in sources such as Citrus sinensis.[5] Long-chain ceramides are integral to the skin's barrier integrity.[6]

Data Presentation: Efficacy of Topical Phytoceramides

The following tables summarize quantitative data from studies on the effects of topical phytoceramide application on key skin barrier function parameters.

Table 1: Improvement in Skin Hydration Following Topical Phytoceramide Application



Formulation/Tr eatment	Duration of Study	Method of Measurement	Improvement in Skin Hydration	Reference
Phytoceramide- based cream	3 months	Special testing machine	>35% increase	[7]
Natural oil- derived phytoceramides	14 days	Corneometer	Significant increase from baseline	[8]
Phytoceramide supplement (konjac-derived)	6 weeks	Subject self- assessment	Significant reduction in dryness	[9]

Table 2: Reduction in Transepidermal Water Loss (TEWL) with Phytoceramide Treatment

Formulation/Tr eatment	Study Population	Method of Measurement	Reduction in TEWL	Reference
Oral glucosylceramide s	Patients with atopic eczema	Not specified	Significant reduction	[10][11]
Ceramide- containing cream and cleanser	Patients with contact dermatitis	Not specified	Significant decrease within 2 weeks	[12]
Silicone membrane (to artificially reduce TEWL)	Healthy volunteers	Evaporimeter	1-2 g/m²/h immediate reduction	[13]

Table 3: Modulation of Inflammatory Markers by Ceramides



Ceramide/Trea tment	In Vitro/In Vivo Model	Inflammatory Marker	Effect	Reference
Ceramides	Keratinocytes	Pro-inflammatory cytokines	Enhanced production	[14]
Ceramide-1- phosphate	Cells	TNFα-induced NF-κB activation	Inhibition	[15]
Th2 cytokines (IL-4, IL-13)	Reconstructed human epidermis	Ceramide synthesis	Inhibition	[16][17]
IL-6	Keratinocytes	Ceramide synthesis	Inhibition	[18]

Experimental Protocols

Protocol 1: Preparation of a Topical C23 Phytoceramide Formulation (Oil-in-Water Nanoemulsion)

This protocol describes the preparation of a 2% **C23 phytoceramide** nanoemulsion for enhanced skin delivery.[19]

Materials:

• C23 Phytoceramide (N-tricosanoyl-phytosphingosine)

• Oil phase: Caprylic/capric triglyceride

Aqueous phase: Purified water

• Surfactant: Polysorbate 80

Co-surfactant: Sorbitan oleate

Preservative: Phenoxyethanol

High-shear homogenizer



· Particle size analyzer

Procedure:

- Oil Phase Preparation:
 - 1. Disperse 2g of **C23 phytoceramide** in 20g of caprylic/capric triglyceride.
 - 2. Heat the mixture to 80-90°C while stirring until the phytoceramide is completely dissolved. [20]
- Aqueous Phase Preparation:
 - 1. In a separate vessel, dissolve 1g of phenoxyethanol in 72g of purified water.
 - 2. Heat the aqueous phase to 80-90°C.
- · Emulsification:
 - 1. Add the oil phase to the agueous phase while maintaining the temperature at 80-90°C.
 - 2. Add 4g of Polysorbate 80 and 1g of Sorbitan oleate to the mixture.
 - 3. Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 15 minutes.
- Cooling and Characterization:
 - 1. Allow the nanoemulsion to cool to room temperature with gentle stirring.
 - Characterize the formulation for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer. The desired particle size is typically in the range of 20-200 nm for enhanced skin penetration.[19]

Protocol 2: In-Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the skin penetration of the formulated **C23 phytoceramide** using ex vivo human or porcine skin.[21][22][23]



Materials:

- Franz diffusion cells
- Ex vivo human or porcine skin (full-thickness or dermatomed)
- Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 20 to ensure sink conditions)
- C23 phytoceramide formulation
- High-performance liquid chromatography (HPLC) system for analysis
- Water bath/circulator

Procedure:

- Skin Preparation:
 - 1. Thaw frozen ex vivo skin at room temperature.
 - 2. If using full-thickness skin, remove any subcutaneous fat. For dermatomed skin, ensure a consistent thickness (e.g., 500 μm).
 - 3. Cut the skin into sections large enough to fit the Franz diffusion cells.
- · Franz Cell Assembly:
 - 1. Mount the skin sections between the donor and receptor compartments of the Franz cells, with the stratum corneum facing the donor compartment.
 - 2. Fill the receptor compartment with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.
 - 3. Place the Franz cells in a water bath set to maintain the skin surface temperature at 32 \pm 1°C.
- Application of Formulation:



- 1. Apply a finite dose (e.g., 5-10 mg/cm²) of the **C23 phytoceramide** formulation to the skin surface in the donor compartment.[23]
- Sampling:
 - 1. At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution.
 - 2. After each sampling, replenish the receptor compartment with fresh, pre-warmed receptor solution to maintain sink conditions.
- Analysis:
 - 1. At the end of the experiment, dissemble the Franz cells.
 - 2. Wash the skin surface to remove any unabsorbed formulation.
 - 3. Separate the epidermis and dermis.
 - 4. Extract the **C23 phytoceramide** from the receptor solution samples, epidermis, and dermis using an appropriate solvent.
 - 5. Quantify the amount of **C23 phytoceramide** in each compartment using a validated HPLC method.

Protocol 3: In-Vivo Assessment of Skin Barrier Function in an Animal Model

This protocol describes the induction of skin barrier disruption in a murine model and the subsequent evaluation of the restorative effects of topical **C23 phytoceramide**.

Materials:

- Hairless mice
- Adhesive tape (for tape stripping)
- Transepidermal Water Loss (TEWL) meter (Evaporimeter)



- Corneometer for skin hydration measurement
- C23 phytoceramide formulation
- Control formulation (vehicle)

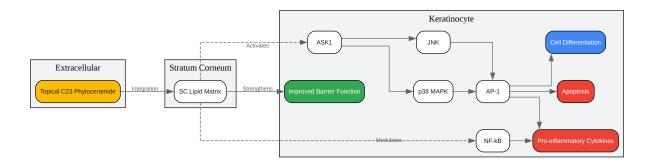
Procedure:

- Acclimatization:
 - Acclimatize the animals to the housing conditions for at least one week before the experiment.
- Baseline Measurements:
 - 1. Measure baseline TEWL and skin hydration on the dorsal skin of the mice.
- Skin Barrier Disruption:
 - 1. Induce skin barrier disruption by tape stripping. This involves the repeated application and removal of adhesive tape to the same area of the skin until a predetermined increase in TEWL is achieved (e.g., 2-3 times the baseline value).[24][25]
- Topical Application:
 - 1. Divide the animals into treatment and control groups.
 - 2. Apply a standardized amount of the **C23 phytoceramide** formulation to the tape-stripped area of the treatment group.
 - 3. Apply the vehicle formulation to the control group.
- Assessment of Barrier Recovery:
 - 1. Measure TEWL and skin hydration at regular intervals (e.g., 1, 3, 6, 12, 24, 48, and 72 hours) after treatment.



- 2. Compare the rate of barrier recovery (decrease in TEWL and increase in hydration) between the **C23 phytoceramide**-treated group and the control group.
- Histological and Molecular Analysis (Optional):
 - 1. At the end of the study, skin biopsies can be collected for histological analysis to assess epidermal structure and for molecular analysis (e.g., ELISA, RT-PCR) to measure the expression of inflammatory cytokines (e.g., TNF-α, IL-6) and skin barrier-related proteins.

Visualizations Signaling Pathways

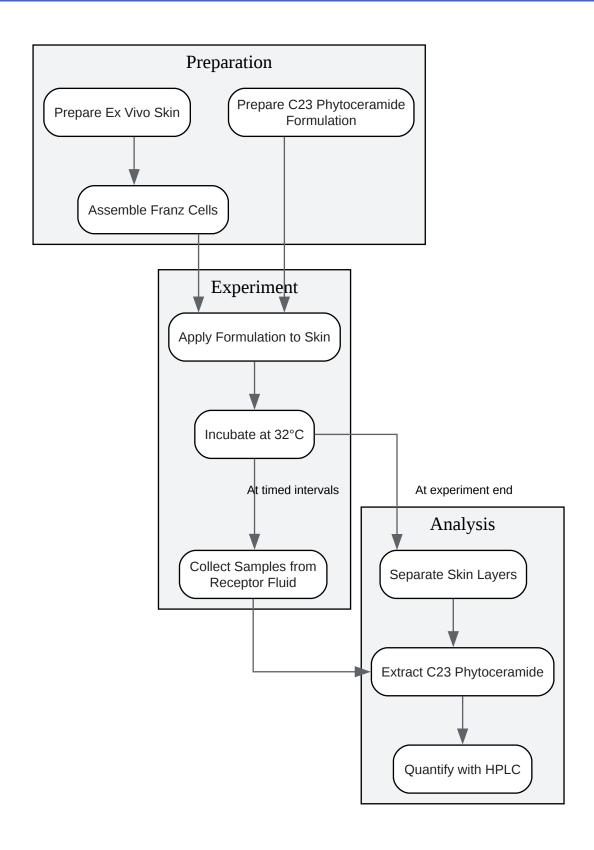


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Caption: Ceramide-mediated signaling in keratinocytes.

Experimental Workflows

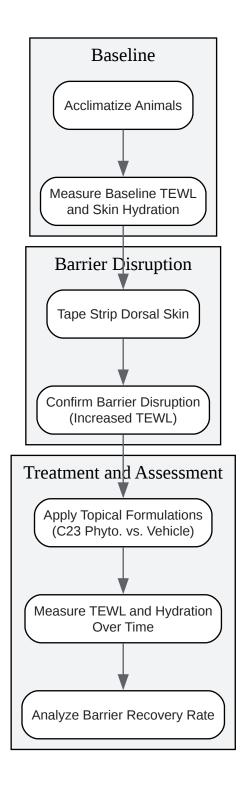




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Caption: In-vitro skin permeation testing workflow.





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Caption: In-vivo skin barrier repair assessment workflow.



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